2-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
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Overview
Description
Thieno[3,2-d]pyrimidines are a class of compounds that have shown various biological activities . They are part of a larger group of heterocyclic compounds that offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized using readily available starting materials . For example, a new series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines was designed and synthesized using β-enaminoester .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines is characterized by a six-membered heterocyclic ring containing two nitrogen atoms . The exact structure of “2-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole” would need to be determined through methods such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines can vary widely depending on the specific compound and reaction conditions. For instance, 2,4,6-trisubstituted pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would need to be determined experimentally. Thieno[3,2-d]pyrimidines in general are soluble in water and are much weaker bases than pyridine .Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a core structure in the compound, are known to exhibit diverse biological activities . They have been associated with various pharmacological properties such as antiviral, antioxidant, and antimalarial activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the compound.
Biochemical Pathways
These could include pathways related to viral replication, oxidative stress, and malaria pathogenesis, among others .
Result of Action
Based on the known activities of thieno[3,2-d]pyrimidines, the compound could potentially exhibit antiviral, antioxidant, and antimalarial effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-10-15-3-4-18(10)6-11-7-19(8-11)14-13-12(2-5-20-13)16-9-17-14/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYGZOXWDAMNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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